molecular formula C11H13ClO2 B7968778 2-(3-Chlorophenyl)-2-methylbutanoic acid

2-(3-Chlorophenyl)-2-methylbutanoic acid

Cat. No.: B7968778
M. Wt: 212.67 g/mol
InChI Key: UOAYQMKGFRATIH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-methylbutanoic acid is an organic compound with a molecular formula of C10H11ClO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 3-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-methylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorotoluene with butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of 3-chlorophenyl-2-methylbutanone or 3-chlorophenyl-2-methylbutanoic acid.

    Reduction: Formation of 2-(3-chlorophenyl)-2-methylbutanol or 2-(3-chlorophenyl)-2-methylbutane.

    Substitution: Formation of 2-(3-bromophenyl)-2-methylbutanoic acid or 2-(3-nitrophenyl)-2-methylbutanoic acid.

Scientific Research Applications

2-(3-Chlorophenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylbutanoic acid
  • 2-(3-Bromophenyl)-2-methylbutanoic acid
  • 2-(3-Nitrophenyl)-2-methylbutanoic acid

Comparison

Compared to its analogs, 2-(3-Chlorophenyl)-2-methylbutanoic acid may exhibit unique properties due to the presence of the chlorine substituent at the meta position This can influence its reactivity, biological activity, and overall stability

Properties

IUPAC Name

2-(3-chlorophenyl)-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-5-4-6-9(12)7-8/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYQMKGFRATIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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